Erythroglaucin
Overview
Description
Erythroglaucin is a trihydroxyanthraquinone compound, specifically anthracene-9,10-dione, substituted by hydroxy groups at positions 1, 4, and 5, a methoxy group at position 7, and a methyl group at position 2. It is a naturally occurring compound isolated from various fungal species, including Chaetomium globosum and Aspergillus ruber . This compound is known for its vibrant red color and is classified as a fungal metabolite.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythroglaucin can be synthesized through nuclear oxidation of the corresponding benzoyl benzoic acid. This reaction, followed by ring closure, yields this compound in good quantities . The synthetic route involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungal species known to produce this compound. The fungi are grown under controlled conditions, and the this compound is extracted and purified from the fungal biomass. This method leverages the natural biosynthetic pathways of the fungi to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Erythroglaucin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and methoxy groups on the anthraquinone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Erythroglaucin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anthraquinone chemistry and its derivatives.
Biology: this compound is studied for its role as a fungal metabolite and its interactions with other biological molecules.
Medicine: Research has explored its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: this compound is used as a natural colorant in various industries, including textiles, food, and cosmetics
Mechanism of Action
The mechanism of action of erythroglaucin involves its interaction with cellular components, particularly through its redox properties. This compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved include DNA, proteins, and cellular membranes .
Comparison with Similar Compounds
Erythroglaucin is unique among anthraquinone derivatives due to its specific substitution pattern and red color. Similar compounds include:
Emodin: Another anthraquinone with hydroxyl groups at different positions.
Physcion: Similar to this compound but with different substituents.
Catenarin: A red anthraquinone pigment with a different substitution pattern.
This compound stands out due to its specific biological activities and applications in various fields.
Properties
IUPAC Name |
1,4,5-trihydroxy-7-methoxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-9(17)12-13(14(6)19)15(20)8-4-7(22-2)5-10(18)11(8)16(12)21/h3-5,17-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUONEBXXLQCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197215 | |
Record name | Erythroglaucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476-57-3 | |
Record name | Erythroglaucin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythroglaucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythroglaucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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